Cas no 507-79-9 (tazettine)

tazettine structure
tazettine 化学的及び物理的性質
名前と識別子
-
- tazettine
- (13bS)-4,4aβ,5,6-Tetrahydro-3β-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα(3H)-ol
- (3S,13bS)-3β-Methoxy-5-methyl-3,4,4aβ,5,6,6a-hexahydro-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indole-6aα-ol
- [3S,4aβ,6aα,13bS]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol,4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3α,4aα,6aβ
- Sekisanin
- Sekisanine
- Sekisanolin
- Sekisanoline
- Tazetine
- Tazettin
- Ungernin
- Ungernine
- UNII-76WEU12CSO
- NSC-652297
- NSC-115495
- 76WEU12CSO
- NSC 652297
- NSC 115495
- (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
- 507-79-9
- (+)-Tazettine
- (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[ 6,7][2]benzopyrano[3,4-c]indol-6a-ol
- AKOS030491273
- BDBM50546237
- CHEMBL457605
- SCHEMBL5792215
- 8H-(1,3)DIOXOLO(6,7)(2)BENZOPYRANO(3,4-C)INDOL-6A(3H)-OL, 4,4A,5,6-TETRAHYDRO-3-METHOXY-5-METHYL-, (3S,4AS,6AS,13BS)-
- TACETTINE
- CHEBI:32185
- DTXSID10878333
- TAZETTINE [MI]
- Q27114811
- HY-N6622
- NS00094645
- CS-0034391
- 18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
- NCGC00385876-01
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aS,13bS)-
- NSC652297
- 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-
- 8H-[1,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
- [3S-(3.alpha.,4a.alpha.,6a.beta.,13bR*)]-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol
- AKOS040764366
- NCGC00385876-01_C18H21NO5_Tazettine
- NSC115495
- YLWAQARRNQVEHD-UHFFFAOYSA-N
- (1S,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-13-ol
- 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S,4aS,6aR,13bS)-
- (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-[1,3]dioxolo[4',5':6,7]isochromeno[3,4-c]indol-6a(3H)-ol
- Tazettine (8CI)(9CI)
- DTXCID001016387
- (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a-ol
- DA-50012
- (3S-(3alpha,4aalpha,6abeta,13bR*))-4,4a,5,6-Tetrahydro-3-methoxy-5-methyl-8H-(1,3)dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol
- 8H-(1,3)Dioxolo(6,7)(2)benzopyrano(3,4-c)indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-, (3S-(3alpha,4aalpha,6abeta,13bR*))-
- (3S,4aS,6aR,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-8H-(1,3)dioxolo(4',5':6,7)isochromeno(3,4-c)indol-6a(3H)-ol
- (+)-(3S,4aS,6aS,13bS)-3-methoxy-5-methyl-4,4a,5,6-tetrahydro-3H,8H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a-ol
- STL578169
- Tazettine (8CI)
- (1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo(11.7.0.01,16.02,10.04,8)icosa-2,4(8),9,19-tetraen-13-ol
-
- インチ: InChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3/t12-,16+,17+,18-/m1/s1
- InChIKey: YLWAQARRNQVEHD-PBZHRCKQSA-N
- ほほえんだ: CN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
計算された属性
- せいみつぶんしりょう: 331.14203
- どういたいしつりょう: 331.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 60.4Ų
じっけんとくせい
- ゆうかいてん: 210-211° (evac tube); mp 237-238° (Tsuda) and mp 175-176° (Danishefsky)
- PSA: 60.39
- LogP: 1.09870
- ひせんこうど: D25 +150.3° (82 mg in 2 ml chloroform)
tazettine 関連文献
-
1. 928. The structure and stereochemistry of tazettineT. Ikeda,W. I. Taylor,Y. Tsuda,S. Uyeo,H. Yajima J. Chem. Soc. 1956 4749
-
Zhong Jin Nat. Prod. Rep. 2016 33 1318
-
3. 479. Stereochemistry of the hemiketal moiety of tazettineYoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1961 2485
-
4. 223. The alkaloids of the amaryllidaceae. Part VI. The isomerisation of epih?manthidine to epitazettine, and the absolute configuration of the alkaloids from 5,10b-ethanophenanthridineP. W. Jeffs,F. L. Warren,Winifred G. Wright J. Chem. Soc. 1960 1090
-
Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
-
6. Amaryllidaceae alkaloids. Part II. Crystal structure of tazettine methiodideT. Sato,H. Koyama J. Chem. Soc. B 1971 1070
-
Zhong Jin Nat. Prod. Rep. 2005 22 111
-
8. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
9. 213. The structure of products derived from tazettine with acetic anhydride and sulphuric acidYoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1961 1055
-
10. 479. Stereochemistry of the hemiketal moiety of tazettineYoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1961 2485
507-79-9 (tazettine) 関連製品
- 522-94-1(Yohimban-16-carboxylicacid, 17-hydroxy-, methyl ester, (16a,17a,20a)-)
- 2034552-84-4(2-ethoxy-5-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonylpyridine)
- 2172173-81-6(tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate)
- 946212-78-8(2-chloro-6-fluoro-N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)
- 1111020-59-7(N-benzyl-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide)
- 2028590-33-0(1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)
- 2228691-37-8(3-amino-3-(2-chloro-6-methylphenyl)cyclobutan-1-ol)
- 58546-95-5(5-Benzofuranamine, hydrochloride (1:1))
- 2091379-38-1(1-(5-bromo-2-methylphenyl)-2,2-difluoroethan-1-one)
- 1807226-08-9(Ethyl 2-bromo-3-cyano-5-(hydroxymethyl)phenylacetate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
